N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide is a chemical compound characterized by the presence of a diphenylmethyl group attached to a pentafluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of diphenylmethylamine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Hydrogenation: Reduction of the diphenylmethyl group
Substitution: Replacement of fluorine atoms with other substituents
Oxidation: Formation of oxidized derivatives
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation may yield diphenylmethane derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its pharmacological properties and potential therapeutic applications
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-2,3,4,5,6-tetrafluorobenzamide
- N-(diphenylmethyl)-2,3,4,5,6-trifluorobenzamide
- N-(diphenylmethyl)-2,3,4,5,6-difluorobenzamide
Uniqueness
N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of five fluorine atoms on the benzamide ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Properties
IUPAC Name |
N-benzhydryl-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F5NO/c21-14-13(15(22)17(24)18(25)16(14)23)20(27)26-19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,19H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMIRZCBJXVFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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